molecular formula C11H20O B8338904 1,5-Undecadien-4-ol CAS No. 64677-46-9

1,5-Undecadien-4-ol

Cat. No.: B8338904
CAS No.: 64677-46-9
M. Wt: 168.28 g/mol
InChI Key: XPHXCGYGEZUXRT-CSKARUKUSA-N
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Description

1,5-Undecadien-4-ol is an organic compound with the molecular formula C11H20O It is a type of unsaturated alcohol, characterized by the presence of two double bonds and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Undecadien-4-ol can be synthesized through several methods. One common approach involves the reaction of 1,5-undecadiene with a suitable oxidizing agent to introduce the hydroxyl group at the fourth carbon position. Another method includes the hydroboration-oxidation of 1,5-undecadiene, where the double bonds are first hydroborated and then oxidized to form the alcohol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 1,5-undecadien-4-one, followed by purification processes such as distillation or crystallization to obtain the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions

1,5-Undecadien-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bonds can be reduced to form saturated alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

    Oxidation: 1,5-Undecadien-4-one or 1,5-Undecadien-4-al.

    Reduction: this compound can be reduced to 1,5-Undecanediol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1,5-Undecadien-4-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: Research is ongoing to explore its potential therapeutic properties.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1,5-Undecadien-4-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, while the double bonds can undergo addition reactions. These interactions can influence the compound’s reactivity and its effects in biological systems.

Comparison with Similar Compounds

1,5-Undecadien-4-ol can be compared with other similar compounds such as:

    1,5-Undecadien-4-one: Similar structure but with a ketone group instead of a hydroxyl group.

    1,5-Undecadien-4-al: Similar structure but with an aldehyde group instead of a hydroxyl group.

    1,5-Undecanediol: Similar structure but with saturated bonds and two hydroxyl groups.

The uniqueness of this compound lies in its combination of unsaturation and the presence of a hydroxyl group, which imparts distinct chemical properties and reactivity.

Properties

CAS No.

64677-46-9

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

(5E)-undeca-1,5-dien-4-ol

InChI

InChI=1S/C11H20O/c1-3-5-6-7-8-10-11(12)9-4-2/h4,8,10-12H,2-3,5-7,9H2,1H3/b10-8+

InChI Key

XPHXCGYGEZUXRT-CSKARUKUSA-N

Isomeric SMILES

CCCCC/C=C/C(CC=C)O

Canonical SMILES

CCCCCC=CC(CC=C)O

Origin of Product

United States

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